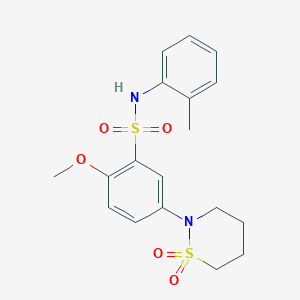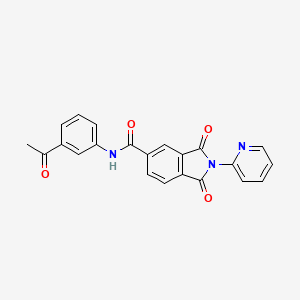
N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide, also known as compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide 1 is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound 1 has been shown to inhibit the activity of the protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit anti-inflammatory and anti-tumor effects in various biochemical and physiological studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as inhibit the growth and proliferation of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide 1, including further studies to elucidate its mechanism of action, optimization of its therapeutic properties, and development of new analogs with improved properties. Additionally, there is potential for the use of this compound 1 in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer.
Synthesemethoden
Compound 1 has been synthesized using various methods, including the reaction of 3-acetylphenyl isocyanate with 2-pyridinecarboxylic acid hydrazide, followed by cyclization of the resulting intermediate. Another method involves the reaction of 3-acetylphenyl isocyanate with 2-pyridinecarboxylic acid hydrazide in the presence of a catalyst, followed by purification of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-13(26)14-5-4-6-16(11-14)24-20(27)15-8-9-17-18(12-15)22(29)25(21(17)28)19-7-2-3-10-23-19/h2-12H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFDQWUPMNSZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4993159.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4993166.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4993174.png)
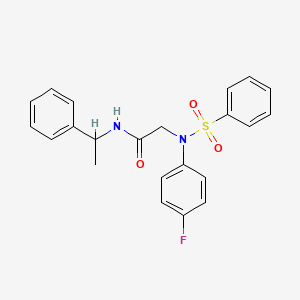

![2-[(2-bromobenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)
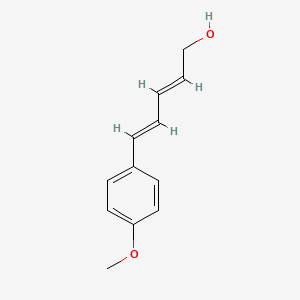
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4993209.png)
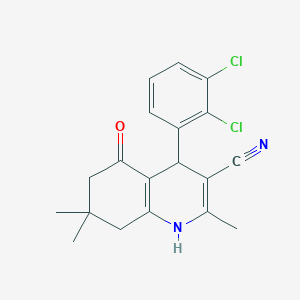
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4993228.png)
![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)
![1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)
